1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
CAS No.:
Cat. No.: VC16208315
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrN |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C14H10BrN/c15-11-5-4-10-2-1-3-13(12(10)8-11)14(9-16)6-7-14/h1-5,8H,6-7H2 |
| Standard InChI Key | DXMDJFYDXLXKNM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C#N)C2=CC=CC3=C2C=C(C=C3)Br |
Introduction
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is an organic compound characterized by a brominated naphthalene ring attached to a cyclopropane carbonitrile group. This compound falls under the category of aromatic nitriles and is of interest due to its potential applications in pharmaceuticals, agrochemicals, and material sciences.
Synthesis
The synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. Below is an outline of possible synthetic routes:
Step 1: Bromination of Naphthalene
Naphthalene undergoes selective bromination at the 7th position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Step 2: Formation of Cyclopropane
The brominated naphthalene is subjected to a cyclopropanation reaction using diazomethane or other carbene precursors in the presence of a transition metal catalyst.
Step 3: Introduction of Carbonitrile Group
The final step involves reacting the cyclopropyl intermediate with cyanogen bromide (BrCN) or similar reagents to introduce the carbonitrile functional group.
Pharmaceutical Research
Compounds containing bromonaphthalene and nitrile groups are often studied for their biological activity. Potential applications include:
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As intermediates in drug discovery for targeting enzymes or receptors.
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Inhibitors for specific pathways in cancer or microbial research.
Material Science
The aromatic and nitrile functionalities make this compound suitable for:
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Organic semiconductors.
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Precursors for advanced polymers.
Agrochemicals
Aromatic nitriles are common scaffolds in herbicides and insecticides, suggesting potential utility in agricultural formulations.
Analytical Methods
To confirm the identity and purity of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile, the following techniques are commonly employed:
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance): To identify chemical shifts corresponding to aromatic protons, cyclopropane protons, and the nitrile group.
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FTIR (Fourier Transform Infrared Spectroscopy): To detect characteristic nitrile stretching vibrations (~2200 cm⁻¹).
Chromatographic Techniques
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HPLC (High-Performance Liquid Chromatography): For purity analysis.
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GC-MS (Gas Chromatography-Mass Spectrometry): To confirm molecular weight and structure.
Safety Considerations
As with many organic compounds:
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Handle with care to avoid inhalation or skin contact.
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Use personal protective equipment (PPE) such as gloves and goggles.
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Store in a cool, dry place away from oxidizing agents.
This article provides an overview based on general chemical principles and related compounds due to the lack of specific data on "1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile" in the provided search results. Further research or experimental data would be required to validate these details fully.
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